molecular formula C9H8N2O2 B8693320 3-(2-Pyridinyl)-5-isoxazolemethanol

3-(2-Pyridinyl)-5-isoxazolemethanol

Cat. No. B8693320
M. Wt: 176.17 g/mol
InChI Key: XDNGMMUZVUCMJZ-UHFFFAOYSA-N
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Patent
US08809538B2

Procedure details

A solution of (E)-picolinaldehyde oxime (4 g) in N,N-dimethylformamide (20 mL) was treated with N-chlorosuccinimide (4.81 g) at 0° C., in portions. The mixture was stirred at 60° C. for 2 hours. The mixture was then cooled to 0° C. and treated with prop-2-yn-1-ol (7.59 mL) through a syringe. A solution of triethylamine (5.02 mL) in N,N-dimethylformamide (4 mL) was added slowly (30 minutes). The resulting mixture was stirred at 0° C. for 1 hour, and then at room temperature for 18 hs. The solvent was evaporated in vacuo and the residue partitioned between ethyl acetate and water. The organic layer was separated, dried and evaporated in vacuo to a yellow oil and purified by column chromatography on silica gel (2-10% methanol in dichloromethane) to obtain the title compound (4.25 g) having the following physical data.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.59 mL
Type
reactant
Reaction Step Two
Quantity
5.02 mL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1/[CH:7]=[N:8]/[OH:9].ClN1[C:15](=[O:16])[CH2:14][CH2:13]C1=O.C(O)C#C.C(N(CC)CC)C>CN(C)C=O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:13]=[C:14]([CH2:15][OH:16])[O:9][N:8]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1=C(C=CC=C1)/C=N/O
Name
Quantity
4.81 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
7.59 mL
Type
reactant
Smiles
C(C#C)O
Step Three
Name
Quantity
5.02 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to 0° C.
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a yellow oil
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel (2-10% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NOC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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